5-Methyl-3-phenyl-4-isoxazolecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

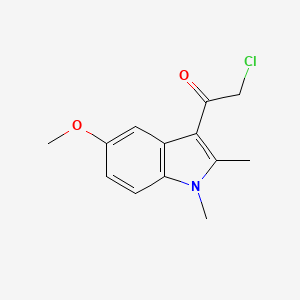

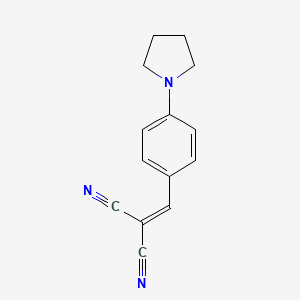

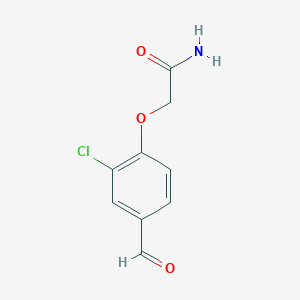

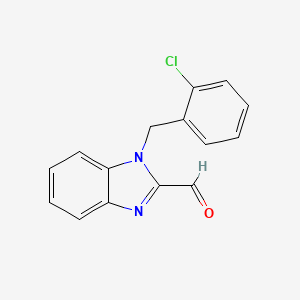

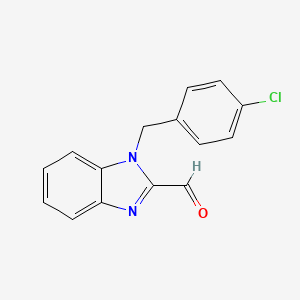

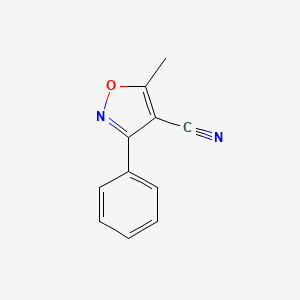

5-Methyl-3-phenyl-4-isoxazolecarbonitrile is a chemical compound with the empirical formula C11H8N2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile can be represented by the SMILES stringCc1onc(-c2ccccc2)c1C#N . The InChI representation is 1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 . Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-4-isoxazolecarbonitrile is a solid substance . It has a molecular weight of 184.19 g/mol .Applications De Recherche Scientifique

Corrosion Inhibition : Abdel Hameed et al. (2020) studied derivatives of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile for their corrosion inhibition properties. They found that these compounds, when used as inhibitors, showed increased efficiency with higher concentrations and decreased with rising temperatures. This suggests their potential use in protecting metals from corrosion in acidic environments (Abdel Hameed et al., 2020).

Antiviral Activities : A study by Romani et al. (2015) on isothiazole derivatives, closely related to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, explored their structural, topological, and vibrational properties. These derivatives demonstrated antiviral activities, which were attributed to their ability to traverse biological membranes more rapidly than other compounds (Romani et al., 2015).

Synthesis of Fused Pyridine Derivatives : Al-Issa (2012) conducted research on the synthesis of new series of pyridine and fused pyridine derivatives using 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. This research contributes to the development of novel chemical structures, potentially useful in various pharmaceutical and industrial applications (Al-Issa, 2012).

Nitric Oxide Release and Biological Evaluation : Medana et al. (1994) studied 4-Phenyl-3-furoxancarbonitrile, a derivative of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, for its ability to release nitric oxide and its biological effects. The study found significant vasodilatory activity and inhibition of platelet aggregation, indicating potential therapeutic applications (Medana et al., 1994).

Photodecomposition to Carbodiimides : Alawode et al. (2011) investigated the photodecomposition of tetrazole-thione derivatives, closely related to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. The study provided insights into clean photodecomposition processes, which are valuable for developing environmentally friendly chemical reactions (Alawode et al., 2011).

Synthesis of Heterocyclic Azo Dyes : Mallikarjuna and Keshavayya (2020) synthesized novel heterocyclic azo dyes using derivatives of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. These compounds exhibited promising anti-tubercular and anticancer activities, highlighting their potential in medical research (Mallikarjuna & Keshavayya, 2020).

Suzuki Coupling Reactions : Research by Christoforou et al. (2003) utilized isothiazole derivatives, similar to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, in Suzuki coupling reactions. This study contributes to the field of organic synthesis, particularly in creating biologically active molecules (Christoforou et al., 2003).

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIXSNXCESPDIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361253 |

Source

|

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-4-isoxazolecarbonitrile | |

CAS RN |

24400-67-7 |

Source

|

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.